molecular formula C15H9Cl2N5S B11048475 6-(2,6-Dichlorobenzyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,6-Dichlorobenzyl)-3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11048475
M. Wt: 362.2 g/mol
InChI Key: GZRNILRRQJVUQV-UHFFFAOYSA-N
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Description

6-(2,6-DICHLOROBENZYL)-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a heterocyclic compound that contains a triazole and thiadiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-DICHLOROBENZYL)-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with carbon disulfide or other suitable reagents.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions.

    Coupling Reactions: The final compound is obtained by coupling the triazole and thiadiazole intermediates with 2,6-dichlorobenzyl chloride and 4-pyridinecarboxaldehyde under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2,6-DICHLOROBENZYL)-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and pyridyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound may exhibit biological activity, making it a candidate for drug development, particularly as an antimicrobial or anticancer agent.

    Agriculture: It may be used as a pesticide or herbicide due to its potential bioactivity.

    Materials Science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 6-(2,6-DICHLOROBENZYL)-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further research.

Comparison with Similar Compounds

Similar Compounds

    6-(2,6-DICHLOROBENZYL)-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE: is similar to other triazole-thiadiazole derivatives, which also exhibit a range of biological activities.

    Other Heterocyclic Compounds: Compounds containing similar ring systems, such as benzothiazoles or benzotriazoles, may have comparable properties and applications.

Uniqueness

The uniqueness of 6-(2,6-DICHLOROBENZYL)-3-(4-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE lies in its specific substitution pattern and the combination of functional groups, which may confer unique biological or chemical properties.

Properties

Molecular Formula

C15H9Cl2N5S

Molecular Weight

362.2 g/mol

IUPAC Name

6-[(2,6-dichlorophenyl)methyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H9Cl2N5S/c16-11-2-1-3-12(17)10(11)8-13-21-22-14(19-20-15(22)23-13)9-4-6-18-7-5-9/h1-7H,8H2

InChI Key

GZRNILRRQJVUQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CC2=NN3C(=NN=C3S2)C4=CC=NC=C4)Cl

Origin of Product

United States

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